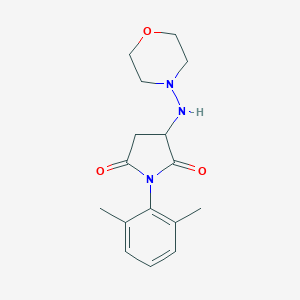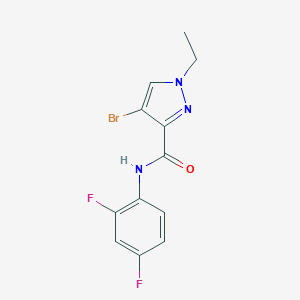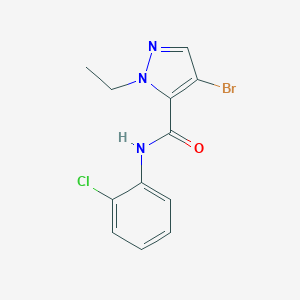
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PTU is a thiourea derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea is not fully understood, but it is believed to work by inhibiting the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. This compound has also been found to have antioxidant properties and can scavenge free radicals, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the modulation of oxidative stress, and the inhibition of angiogenesis. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has several advantages for lab experiments, including its ability to inhibit thyroid hormone synthesis and its anticancer properties. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the use of 1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea in scientific research. These include the development of new this compound derivatives with improved properties and the investigation of the role of this compound in the regulation of oxidative stress and inflammation. This compound may also have potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate 1-(3-chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, which is then reacted with thiourea to form this compound. Other methods include the reaction of 3-chlorobenzoyl isothiocyanate with pyridine-3-methylamine or the reaction of 3-chlorobenzaldehyde with pyridine-3-thiocarboxamide.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea has been extensively used in scientific research for its potential applications in various fields, including medicine, biology, and chemistry. This compound has been found to have antithyroid properties and has been used in the treatment of hyperthyroidism. This compound has also been found to have anticancer properties and has been used in the treatment of various types of cancer, including breast cancer and lung cancer. This compound has also been used in the study of the role of thyroid hormones in brain development and function.
Propriétés
Formule moléculaire |
C13H12ClN3S |
|---|---|
Poids moléculaire |
277.77 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C13H12ClN3S/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Clé InChI |
MXJDRCSUIDNGRW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)

![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
